(25S)-delta7-Dafachronic acid

Catalog No.
S515842
CAS No.
949004-12-0
M.F
C27H42O3
M. Wt
414.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(25S)-delta7-Dafachronic acid

CAS Number

949004-12-0

Product Name

(25S)-delta7-Dafachronic acid

IUPAC Name

(2S,6R)-6-[(5S,9R,10S,13R,14R,17R)-10,13-dimethyl-3-oxo-1,2,4,5,6,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]-2-methylheptanoic acid

Molecular Formula

C27H42O3

Molecular Weight

414.6 g/mol

InChI

InChI=1S/C27H42O3/c1-17(6-5-7-18(2)25(29)30)22-10-11-23-21-9-8-19-16-20(28)12-14-26(19,3)24(21)13-15-27(22,23)4/h9,17-19,22-24H,5-8,10-16H2,1-4H3,(H,29,30)/t17-,18+,19+,22-,23+,24+,26+,27-/m1/s1

InChI Key

SQTAVUCHOVVOFD-OBRBSRNPSA-N

SMILES

CC(CCCC(C)C(=O)O)C1CCC2C1(CCC3C2=CCC4C3(CCC(=O)C4)C)C

Solubility

Soluble in DMSO

Synonyms

(25S)-delta7-Dafachronic acid

Canonical SMILES

CC(CCCC(C)C(=O)O)C1CCC2C1(CCC3C2=CCC4C3(CCC(=O)C4)C)C

Isomeric SMILES

C[C@H](CCC[C@H](C)C(=O)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3C2=CC[C@@H]4[C@@]3(CCC(=O)C4)C)C

Description

The exact mass of the compound (25S)-Delta(7)-dafachronic acid is 414.3134 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Polycyclic Compounds - Fused-Ring Compounds - Steroids - Cholestanes - Cholestenes - Supplementary Records. It belongs to the ontological category of Delta(7)-dafachronic acid in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Lipids -> Sterol Lipids [ST] -> Bile acids and derivatives [ST04] -> C27 bile acids, alcohols, and derivatives [ST0403]. However, this does not mean our product can be used or applied in the same or a similar way.

(25S)-Delta(7)-dafachronic acid is a sterol-derived hormone found in nematodes, including the well-studied model organism Caenorhabditis elegans. Research has focused on its role in regulating dauer diapause, a stress-induced alternative developmental stage in C. elegans larvae [].

  • Dauer Diapause and DAF-12 Signaling

    When C. elegans experiences harsh environmental conditions such as overcrowding or limited food, some larvae enter dauer diapause. This non-feeding, dispersal stage allows the nematode to survive until conditions improve. The decision to enter dauer is regulated by a signaling pathway involving the DAF-12 nuclear receptor [, ].

  • (25S)-Delta(7)-Dafachronic Acid as a DAF-12 Ligand

    Research has shown that (25S)-Delta(7)-dafachronic acid acts as a ligand for DAF-12. When (25S)-Delta(7)-dafachronic acid binds to DAF-12, it prevents DAF-12 from promoting dauer formation [, ].

  • Inhibiting Dauer Formation

    Studies have demonstrated that (25S)-Delta(7)-dafachronic acid can inhibit dauer formation in C. elegans at low concentrations [, ]. This suggests that it may play a crucial role in regulating the dauer decision under favorable environmental conditions.

(25S)-delta7-Dafachronic acid is a steroid-derived hormone that plays a crucial role in regulating developmental processes in various organisms, particularly in the nematode Caenorhabditis elegans. This compound is part of the dafachronic acid family, which includes several other stereoisomers, such as (25S)-delta4-dafachronic acid and (25S)-dafachronic acid. The unique structure of (25S)-delta7-dafachronic acid, characterized by a double bond at the 7-position of the steroid backbone, allows it to function as a ligand for the nuclear receptor DAF-12, influencing gene expression and developmental pathways related to dauer formation and reproductive development .

Dafachronic acid binds to the DAF-12 receptor, affecting its function []. When DAF-12 is not bound by dafachronic acid, it acts as a transcriptional repressor, meaning it suppresses the expression of certain genes. Dafachronic acid binding triggers conformational changes in DAF-12, preventing it from repressing these genes and leading to the expression of proteins that influence development, reproduction, and lifespan [].

That include oxidation and functional group modifications. The synthesis process emphasizes the importance of stereochemistry, as the specific configuration at the 25th carbon is crucial for its biological activity . Recent advances have also explored metal-free aliphatic C-H oxidation techniques to improve yield and selectivity during synthesis .

The biological activity of (25S)-delta7-dafachronic acid is primarily linked to its role as an agonist for the DAF-12 receptor. Binding to this receptor inhibits the dauer formation pathway, promoting reproductive development instead. This mechanism is vital for the survival and adaptability of C. elegans, especially under stress conditions where dauer formation would typically occur. The compound's action highlights its importance in the endocrine regulation of developmental processes and life span modulation .

(25S)-delta7-Dafachronic acid has several applications in research and potential therapeutic areas:

  • Developmental Biology: Its role in regulating dauer formation makes it a valuable tool for studying developmental processes in nematodes.
  • Parasitology: Understanding its inhibitory effects on parasitic larvae formation can lead to new strategies for controlling parasitic infections.
  • Endocrine Research: The compound serves as a model for studying steroid hormone signaling pathways and their implications in aging and metabolism.

Studies have shown that (25S)-delta7-dafachronic acid interacts selectively with DAF-12, influencing downstream signaling pathways that regulate development and reproduction. Research indicates that this compound can modulate gene expression related to lipid metabolism and stress responses in C. elegans. Interaction studies also reveal its potential effects on other nuclear receptors, suggesting broader implications for steroid hormone signaling across different species .

Several compounds share structural similarities with (25S)-delta7-dafachronic acid, each exhibiting unique biological activities:

Compound NameStructural FeaturesBiological Activity
(25S)-delta4-Dafachronic AcidDouble bond at position 4Similar agonistic effects on DAF-12
(25S)-Dafachronic AcidNo double bond; saturated structureFunctions as a less potent ligand for DAF-12
(25S)-cholestenoic AcidCholesterol derivativeInvolved in lipid metabolism regulation
3-alpha-OH-delta7-Dafachronic AcidHydroxyl group at position 3Distinct biological effects compared to delta7 form

The uniqueness of (25S)-delta7-dafachronic acid lies in its specific double bond configuration at position 7, which enhances its binding affinity for DAF-12 compared to other dafachronic acids, making it a potent regulator of developmental processes .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

6.4

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

414.31339520 g/mol

Monoisotopic Mass

414.31339520 g/mol

Heavy Atom Count

30

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Wikipedia

(25S)-Delta(7)-dafachronic acid

Use Classification

Lipids -> Sterol Lipids [ST] -> Bile acids and derivatives [ST04] -> C27 bile acids, alcohols, and derivatives [ST0403]

Dates

Modify: 2024-04-14
1: Martin R, Däbritz F, Entchev EV, Kurzchalia TV, Knölker HJ. Stereoselective synthesis of the hormonally active (25S)-delta7-dafachronic acid, (25S)-Delta4-dafachronic acid, (25S)-dafachronic acid, and (25S)-cholestenoic acid. Org Biomol Chem. 2008 Dec 7;6(23):4293-5. doi: 10.1039/b815064h. Epub 2008 Oct 17. PubMed PMID: 19005586.

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